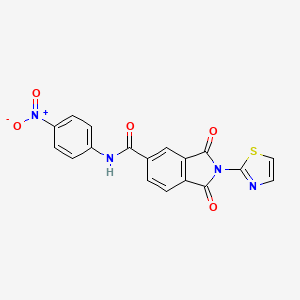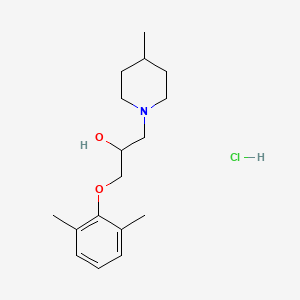
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as NPDITC, is a chemical compound that has been used extensively in scientific research for its unique properties. This compound is a derivative of isoindoline and thiazole, which are both heterocyclic compounds. NPDITC has a wide range of applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a critical role in the regulation of inflammation and immune response.
Biochemical and physiological effects:
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high solubility in water. However, N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has some limitations, including its limited bioavailability and poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide. One potential direction is the development of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the optimization of the synthesis and pharmacokinetic properties of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide to improve its bioavailability and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is a complex process that involves several steps. The first step in the synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is the preparation of 4-nitrophenylhydrazine. This is achieved by the reaction of 4-nitroaniline with hydrazine hydrate. The second step involves the reaction of 4-nitrophenylhydrazine with 2-bromoacetylthiazole to form the intermediate product, which is then reacted with isoindoline-1,3-dione to produce N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively used in scientific research due to its unique properties. It has been shown to have potent anticancer, anti-inflammatory, and antioxidant activities. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c23-15(20-11-2-4-12(5-3-11)22(26)27)10-1-6-13-14(9-10)17(25)21(16(13)24)18-19-7-8-28-18/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGUDHIWFPIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)

![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)

![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)